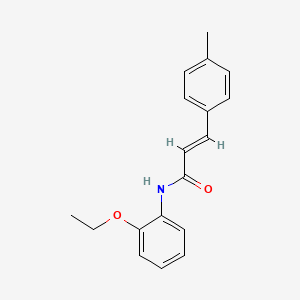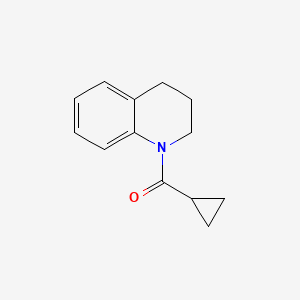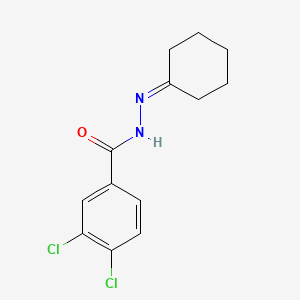
N'-(4,6-dimethyl-2-pyrimidinyl)-N,N-diethylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4,6-dimethyl-2-pyrimidinyl)-N,N-diethylguanidine, commonly known as DMPD, is a potent antioxidant that has been widely studied for its potential applications in various fields. DMPD is a synthetic compound that belongs to the guanidine family of organic compounds and has a molecular formula of C12H20N4.
作用機序
DMPD exerts its antioxidant activity by scavenging free radicals and reactive oxygen species (ROS) in the body. It also inhibits lipid peroxidation, which is a process that leads to the production of harmful compounds that can damage cells and tissues. DMPD has been shown to be effective in protecting cells and tissues from oxidative stress and inflammation, which are common contributors to the development of various diseases.
Biochemical and Physiological Effects:
DMPD has been shown to have a variety of biochemical and physiological effects, including the modulation of gene expression, the inhibition of inflammatory cytokines, and the reduction of oxidative stress. DMPD has also been shown to improve mitochondrial function and reduce apoptosis, which are processes that play a role in the development of various diseases.
実験室実験の利点と制限
DMPD has several advantages for use in lab experiments, including its high purity and stability, its potent antioxidant activity, and its ability to protect cells and tissues from oxidative stress and inflammation. However, there are also some limitations to using DMPD in lab experiments, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the study of DMPD, including the development of new synthesis methods that are more efficient and cost-effective, the investigation of its potential applications in the treatment of various diseases, and the exploration of its potential as a food preservative and skincare ingredient. Further research is also needed to better understand the mechanism of action of DMPD and its potential side effects and toxicity at high concentrations.
合成法
DMPD can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-chloropyrimidine with diethylguanidine in the presence of a base such as triethylamine. The reaction yields DMPD in high purity and yield. Other synthesis methods include the reaction of 4,6-dimethylpyrimidine with guanidine and the reaction of 2-amino-4,6-dimethylpyrimidine with diethylamine.
科学的研究の応用
DMPD has been widely studied for its potential applications in various fields, including medicine, food preservation, and cosmetics. In medicine, DMPD has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In food preservation, DMPD has been shown to be effective in preventing lipid oxidation and extending the shelf life of food products. In cosmetics, DMPD has been shown to have anti-aging properties, making it a potential candidate for the development of anti-aging skincare products.
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1,1-diethylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-5-16(6-2)10(12)15-11-13-8(3)7-9(4)14-11/h7H,5-6H2,1-4H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFBFJGNYALTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NC1=NC(=CC(=N1)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N/C1=NC(=CC(=N1)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,6-Dimethylpyrimidin-2-yl)-1,1-diethylguanidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5707307.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)](/img/structure/B5707328.png)

![N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5707332.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)


![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)
![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)
